[(3S,8R,9S,10R,13S,14S)-17-acetamido-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
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Overview
Description
[(3S,8R,9S,10R,13S,14S)-17-acetamido-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a complex organic compound with a unique structure that includes multiple stereocenters. This compound is part of the cyclopenta[a]phenanthrene family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,8R,9S,10R,13S,14S)-17-acetamido-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
[(3S,8R,9S,10R,13S,14S)-17-acetamido-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
[(3S,8R,9S,10R,13S,14S)-17-acetamido-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3S,8R,9S,10R,13S,14S)-17-acetamido-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3S,8R,9S,10R,13S,14S)-10,13-Dimethyl-17-propionyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate
- (3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-{(2R,5R)-5-[(1R,2R)-2-methylcyclopropyl]-2-hexanyl}-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
- Abiraterone acetate
Uniqueness
[(3S,8R,9S,10R,13S,14S)-17-acetamido-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. This uniqueness makes it valuable for various applications, particularly in medicinal chemistry and drug development .
Properties
Molecular Formula |
C23H33NO3 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-17-acetamido-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H33NO3/c1-14(25)24-21-8-7-19-18-6-5-16-13-17(27-15(2)26)9-11-22(16,3)20(18)10-12-23(19,21)4/h5,8,17-20H,6-7,9-13H2,1-4H3,(H,24,25)/t17-,18-,19-,20-,22-,23-/m0/s1 |
InChI Key |
YNYMTAGCLJHSLN-WAUHAFJUSA-N |
Isomeric SMILES |
CC(=O)NC1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
Canonical SMILES |
CC(=O)NC1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Origin of Product |
United States |
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